molecular formula C17H16FN3O4 B5996581 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide CAS No. 352012-43-2

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

Cat. No.: B5996581
CAS No.: 352012-43-2
M. Wt: 345.32 g/mol
InChI Key: LHZAPCAVMNVKID-VXLYETTFSA-N
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Description

The compound N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is an oxamide derivative featuring an (E)-configured imine group. Its structure includes:

  • A 3-ethoxy-4-hydroxyphenyl substituent, which introduces both electron-donating (ethoxy) and polar (hydroxy) groups.
  • An oxamide core, enabling hydrogen bonding and chelation properties.

Properties

IUPAC Name

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-2-25-15-9-11(3-8-14(15)22)10-19-21-17(24)16(23)20-13-6-4-12(18)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZAPCAVMNVKID-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-43-2
Record name 2-(2-(3-ETHOXY-4-HYDROXYBENZYLIDENE)HYDRAZINO)-N-(4-FLUOROPHENYL)-2-OXOACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide typically involves a multi-step process:

    Formation of the Schiff base: The reaction between 3-ethoxy-4-hydroxybenzaldehyde and 4-fluoroaniline under acidic conditions forms the Schiff base intermediate.

    Oxamide formation: The Schiff base is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the final oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Functional Group Variations

(a) Oxamide vs. Benzamide Derivatives
  • Target Compound : The oxamide core (-NHC(O)C(O)NH-) allows for dual hydrogen-bonding sites, enhancing molecular recognition (e.g., in crystal engineering or enzyme inhibition) .
  • N-[(E)-[3-[(4-Fluorophenyl)Methoxy]Phenyl]Methylideneamino]-3,4,5-Trihydroxybenzamide (): Replaces oxamide with a benzamide core (-C(O)NH-), reducing hydrogen-bonding capacity but introducing a trihydroxybenzene moiety for antioxidant or kinase inhibitory activity. Its IC50 (~100,000 nM for SPHK2) suggests moderate bioactivity .
(b) Hydrazine vs. Imine Linkers
  • N-(4-Ethoxyphenyl)-2-[(2E)-2-(4-Hydroxy-3-Methoxybenzylidene)Hydrazino]-2-Oxoacetamide (): Features a hydrazine linker instead of an imine.

Substituent Effects

(a) Halogenated Aromatic Groups
  • N-[[5-(3-Chlorophenyl)Furan-2-yl]Methylideneamino]-N'-(4-Fluorophenyl) (): Substitutes the oxamide core with a furan ring and 3-chlorophenyl group.
  • N-(3,4-Difluorophenyl)-3-Methylbenzamide (): Demonstrates that fluorination at para positions enhances thermal stability (melting points >200°C in analogs) and receptor binding specificity .
(b) Ethoxy and Hydroxy Groups
  • N-[2-(Dimethylamino)Ethyl]-N'-[(2-Hydroxy-4-Vinylphenyl)]Oxamide (): The hydroxy group facilitates coordination with zinc ions in dinuclear complexes, suggesting the target compound’s 4-hydroxyphenyl group could enable similar metal-binding applications .
  • Retinamide Derivatives (): Ethoxy groups in analogs like N-(4-hydroxyphenyl)retinamide improve pharmacokinetics by reducing hepatotoxicity while maintaining anticancer efficacy .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity/Application Reference
Target Compound Oxamide 3-Ethoxy-4-hydroxyphenyl, 4-Fluorophenyl N/A Inferred: Coordination, Pharma -
N-[(E)-[3-[(4-Fluorophenyl)Methoxy]Phenyl]Methylideneamino]-3,4,5-Trihydroxybenzamide Benzamide Trihydroxybenzene, 4-Fluorophenyl N/A SPHK2 inhibitor (IC50 ~100,000 nM)
N-(4-Ethoxyphenyl)-2-[(2E)-2-(4-Hydroxy-3-Methoxybenzylidene)Hydrazino]-2-Oxoacetamide Hydrazino-acetamide 4-Ethoxyphenyl, 4-Hydroxy-3-methoxyphenyl N/A Chelation, Metal Coordination
N-[[5-(3-Chlorophenyl)Furan-2-yl]Methylideneamino]-N'-(4-Fluorophenyl) Furan-imine 3-Chlorophenyl, 4-Fluorophenyl N/A Lipophilicity enhancement

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is a Schiff base compound that has garnered attention for its diverse biological activities. Schiff bases, in general, are known for their ability to form coordination complexes with metals and exhibit various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies and sources.

Chemical Structure

The molecular formula of this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}. The compound features a phenolic hydroxyl group, an ethoxy group, and a fluorinated phenyl moiety, which contribute to its biological properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant capabilities of related oxadiazole compounds, which were evaluated using various assays such as the CUPRAC (cupric ion reducing antioxidant capacity) test. These studies suggest that this compound may also possess similar antioxidant effects due to the presence of the hydroxyphenyl group .

2. Anticancer Activity

The anticancer potential of Schiff bases has been extensively studied. A related compound demonstrated strong anticancer activity against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, indicating that this compound could exhibit similar effects against various cancer cell lines .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that Schiff bases can inhibit various enzymes such as cholinesterases and glucosidases. For example, related compounds have been reported to inhibit glucosidase effectively, which is crucial for controlling blood sugar levels in diabetic patients . This suggests a potential therapeutic application for this compound in diabetes management.

Case Study 1: Antioxidant and Anticancer Properties

A study on a structurally similar compound revealed significant antioxidant activity alongside its anticancer effects on human pancreatic cancer cells. The study utilized both in vitro assays and molecular modeling to confirm these activities, suggesting that the presence of specific functional groups in this compound may confer similar benefits .

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibitory effects of Schiff base derivatives on glucosidase and cholinesterase. The results indicated that these compounds could serve as potential leads for developing new therapeutic agents targeting diabetes and neurodegenerative diseases due to their enzyme inhibition profiles .

Data Tables

Biological Activity Tested Compound Effect Reference
Antioxidant ActivityOxadiazole DerivativeSignificant scavenging activity
Anticancer ActivitySimilar Schiff BaseInduces apoptosis in PANC-1 cells
Enzyme InhibitionSchiff Base AnalogsInhibits glucosidase effectively

Q & A

Q. What are the recommended methodologies for synthesizing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including condensation of 3-ethoxy-4-hydroxybenzaldehyde derivatives with amino-functionalized fluorophenyl precursors. Key steps include:

  • Schiff base formation: Reaction of the aldehyde group with an amine under anhydrous conditions (e.g., ethanol or THF as solvent, reflux at 60–80°C for 6–12 hours) .
  • Oxamide coupling: Use of coupling agents like EDC/HOBt or DCC in dichloromethane at room temperature .
  • Optimization: Control of temperature, solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of aldehyde to amine) to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR are used to verify the Schiff base (imine proton at δ 8.3–8.5 ppm) and fluorophenyl signals (meta-fluorine splitting at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 399.12) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

Answer:

  • Variable Temperature NMR: Resolves dynamic effects (e.g., hindered rotation of the imine group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques: COSY and HSQC identify coupling partners and assign ambiguous signals (e.g., distinguishing overlapping aromatic protons) .
  • Isotopic Labeling: Use of 15N-labeled precursors clarifies nitrogen-related fragmentation in MS .

Q. What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates .
  • Molecular Docking: Computational models (AutoDock Vina) predict binding poses using crystallographic data from related fluorophenyl-containing analogs .
  • Enzymatic Assays: Dose-response curves (IC50) in fluorogenic substrates (e.g., trypsin-like proteases) evaluate inhibitory activity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:

  • QSAR Studies: Regression models correlate substituent electronegativity (e.g., fluorine position) with logP and bioavailability .
  • ADMET Prediction: Tools like SwissADME forecast metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
  • Free Energy Perturbation (FEP): Simulations optimize binding free energy by modifying the ethoxy/hydroxyphenyl moieties .

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